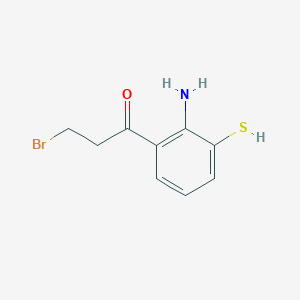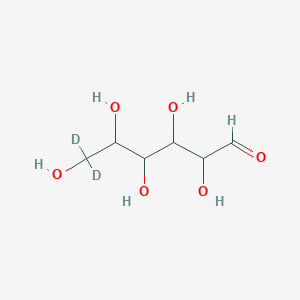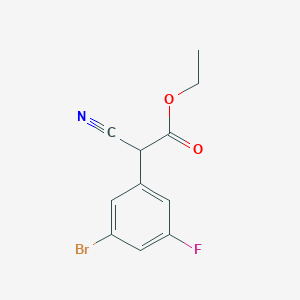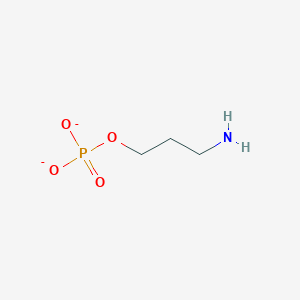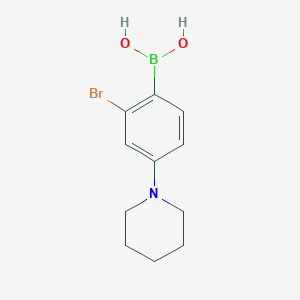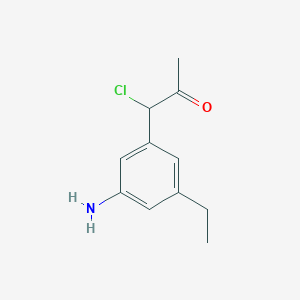
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C11H14ClNO. It is a chlorinated ketone with an amino group and an ethyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one can be achieved through several methods. One common approach involves the chlorination of 1-(3-Amino-5-ethylphenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 1-(3-Amino-5-ethylphenyl)-1-azidopropan-2-one.
Reduction: Formation of 1-(3-Amino-5-ethylphenyl)-1-propanol.
Oxidation: Formation of 1-(3-Nitro-5-ethylphenyl)-1-chloropropan-2-one.
Scientific Research Applications
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. For example, the amino group may form hydrogen bonds with active site residues, while the chloroketone moiety can participate in covalent interactions with nucleophilic amino acids.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-5-ethylphenyl)propan-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-(3-Amino-5-methylphenyl)-1-chloropropan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
1-(3-Amino-5-ethylphenyl)-2-bromopropan-1-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one is unique due to the presence of both an amino group and a chloroketone moiety, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(3-amino-5-ethylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-4-9(6-10(13)5-8)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
InChI Key |
MVFNMDTVJJRJNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)N)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



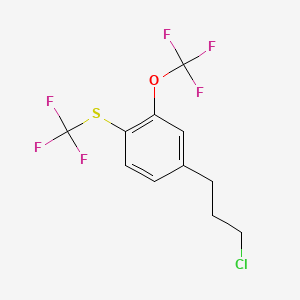

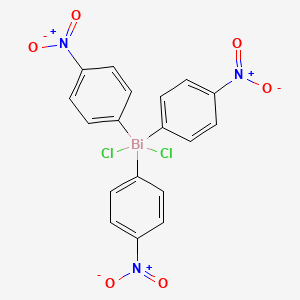
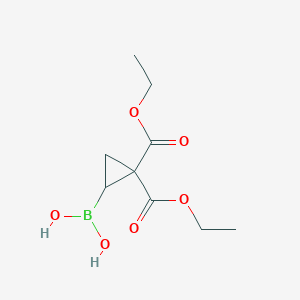
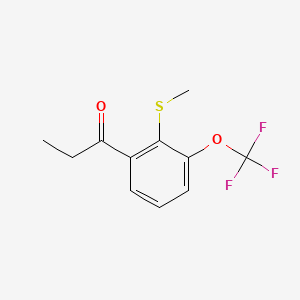

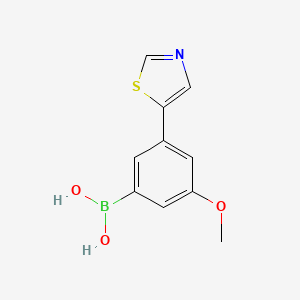
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
